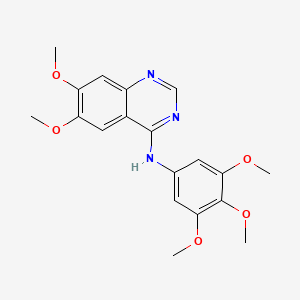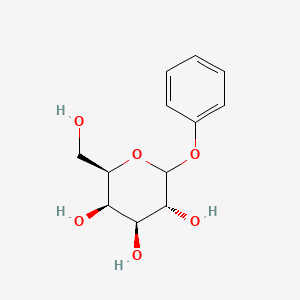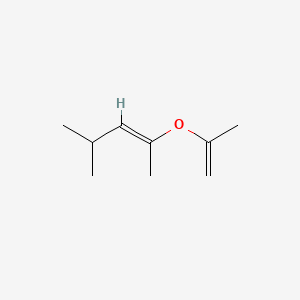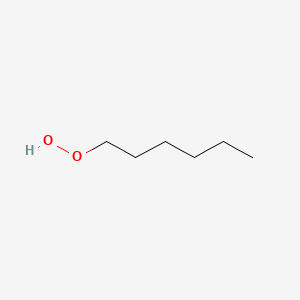
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a propoxyphenyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propoxyphenyl Intermediate: The initial step involves the preparation of the 2-propoxyphenyl intermediate through the reaction of 2-bromophenol with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridinyl Group: The next step involves coupling the 2-propoxyphenyl intermediate with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the cyano group are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (E)-2-cyano-3-(2-methoxyphenyl)-N-pyridin-3-ylprop-2-enamide
- (E)-2-cyano-3-(2-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide
- (E)-2-cyano-3-(2-butoxyphenyl)-N-pyridin-3-ylprop-2-enamide
Uniqueness
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide stands out due to its specific propoxyphenyl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets compared to similar compounds with different alkoxy groups.
属性
CAS 编号 |
500103-76-4 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-10-23-17-8-4-3-6-14(17)11-15(12-19)18(22)21-16-7-5-9-20-13-16/h3-9,11,13H,2,10H2,1H3,(H,21,22)/b15-11+ |
InChI 键 |
UNVFOAJJZCQEQM-RVDMUPIBSA-N |
手性 SMILES |
CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CN=CC=C2 |
规范 SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CN=CC=C2 |
溶解度 |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)



![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)
![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)

